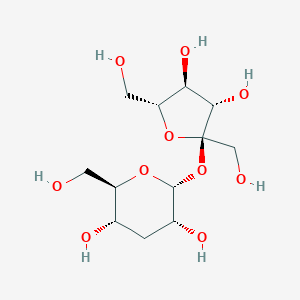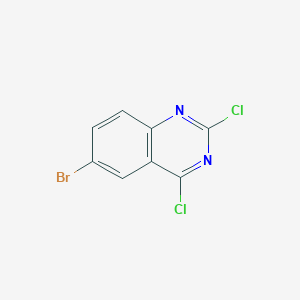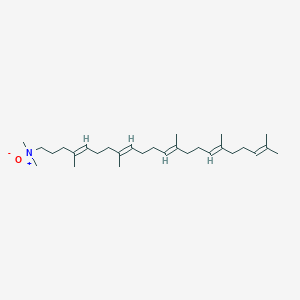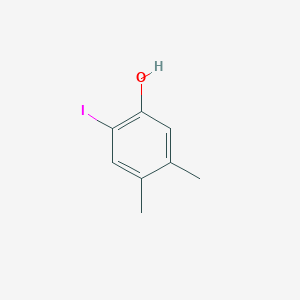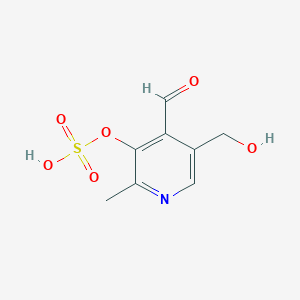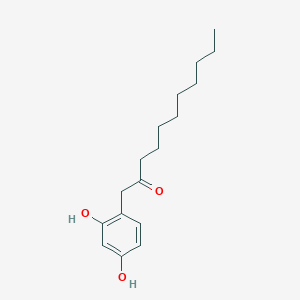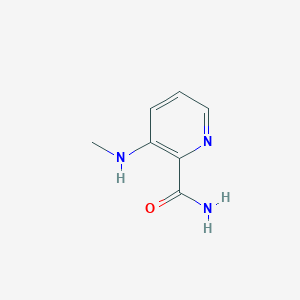
3-(Methylamino)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)picolinamide, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is classified as a pyridine derivative and is widely used in the synthesis of other organic compounds. The purpose of
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)picolinamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to be a potent inhibitor of various enzymes, including proteases and kinases, and may also have potential applications as an antitumor agent.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(Methylamino)picolinamide are not well documented, but it is believed to have a relatively low toxicity profile. The compound has been shown to have moderate solubility in water and can be easily administered to laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Methylamino)picolinamide is its ease of synthesis and high yield. The compound is also relatively inexpensive compared to other organic compounds with similar applications. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may limit its applications in certain experiments.
Direcciones Futuras
There are numerous potential future directions for research involving 3-(Methylamino)picolinamide. One potential area of research is the development of new synthetic methods for the compound, which may improve its yield or purity. Another potential area of research is the investigation of the compound's potential applications in the synthesis of biologically active molecules. Finally, there is a need for further research into the mechanism of action and biochemical and physiological effects of 3-(Methylamino)picolinamide.
Métodos De Síntesis
The synthesis of 3-(Methylamino)picolinamide is a relatively simple process that involves the reaction between 3-picolinic acid and methylamine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified using standard techniques such as recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
3-(Methylamino)picolinamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. The compound has also been shown to have potential applications in the synthesis of biologically active molecules such as peptides and nucleotides.
Propiedades
Número CAS |
103976-53-0 |
|---|---|
Nombre del producto |
3-(Methylamino)picolinamide |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
Clave InChI |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
SMILES canónico |
CNC1=C(N=CC=C1)C(=O)N |
Sinónimos |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



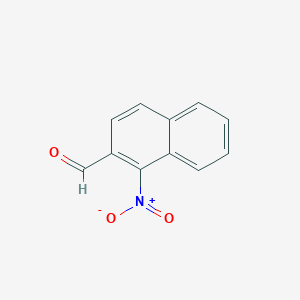
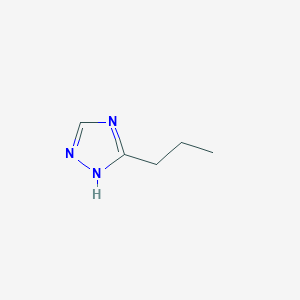
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
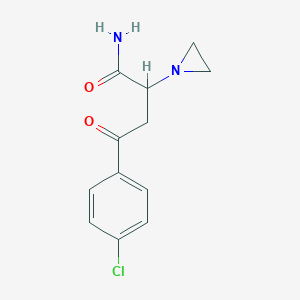
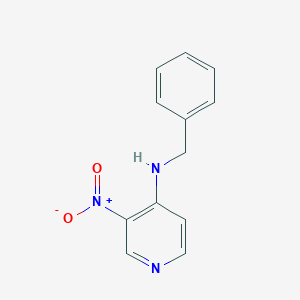
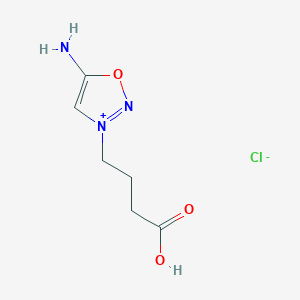
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
